molecular formula C22H12Cl2F3NO3S B11642996 (5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11642996
M. Wt: 498.3 g/mol
InChI Key: RXPZPTNPLUKQTE-GRSHGNNSSA-N
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Description

(5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a furan ring, and chlorinated phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the phenyl rings, altering the compound’s properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione stands out due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its unique combination of a thiazolidine ring, furan ring, and chlorinated phenyl groups sets it apart from simpler compounds like ethyl acetoacetate.

Properties

Molecular Formula

C22H12Cl2F3NO3S

Molecular Weight

498.3 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H12Cl2F3NO3S/c23-14-4-1-12(2-5-14)11-28-20(29)19(32-21(28)30)10-15-6-8-18(31-15)13-3-7-17(24)16(9-13)22(25,26)27/h1-10H,11H2/b19-10-

InChI Key

RXPZPTNPLUKQTE-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)/SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)SC2=O)Cl

Origin of Product

United States

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